Merafloxacin, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Merafloxacin, ®- can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:
Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the quinolone structure.
Introduction of the fluoro groups: Fluorination reactions are carried out to introduce the fluoro groups at specific positions on the quinolone core.
Attachment of the pyrrolidinyl group: The pyrrolidinyl group is introduced through nucleophilic substitution reactions.
Final modifications: Additional functional groups are added to complete the synthesis of Merafloxacin, ®-.
Industrial Production Methods
Industrial production of Merafloxacin, ®- involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Merafloxacin, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups on the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Merafloxacin, ®- with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Merafloxacin, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new synthetic methods.
Biology: Investigated for its antibacterial activity against various gram-positive and gram-negative bacteria.
Mechanism of Action
Merafloxacin, ®- exerts its effects by inhibiting the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome. This inhibition prevents the proper translation of viral proteins, thereby impeding viral replication . The compound targets the ribosomal frameshifting mechanism, which is essential for the expression of viral genes .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibacterial with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity compared to Merafloxacin, ®-.
Moxifloxacin: Known for its enhanced activity against gram-positive bacteria.
Uniqueness
Merafloxacin, ®- is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a promising candidate for COVID-19 treatment . Its ability to target the ribosomal frameshifting mechanism sets it apart from other fluoroquinolones .
Properties
CAS No. |
99735-06-5 |
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Molecular Formula |
C19H23F2N3O3 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m1/s1 |
InChI Key |
BAYYCLWCHFVRLV-LLVKDONJSA-N |
Isomeric SMILES |
CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |
Origin of Product |
United States |
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